2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1266693-75-7
VCID: VC6278780
InChI: InChI=1S/C10H10FN3O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10;/h1-4H,5-6,12H2;1H
SMILES: C1=CC(=CC=C1C2=NOC(=N2)CCN)F.Cl
Molecular Formula: C10H11ClFN3O
Molecular Weight: 243.67

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

CAS No.: 1266693-75-7

Cat. No.: VC6278780

Molecular Formula: C10H11ClFN3O

Molecular Weight: 243.67

* For research use only. Not for human or veterinary use.

2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride - 1266693-75-7

Specification

CAS No. 1266693-75-7
Molecular Formula C10H11ClFN3O
Molecular Weight 243.67
IUPAC Name 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C10H10FN3O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10;/h1-4H,5-6,12H2;1H
Standard InChI Key VSOHOCUQGRMBEA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC(=N2)CCN)F.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The compound’s IUPAC name, 1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride, reflects its heterocyclic backbone: a 1,2,4-oxadiazole ring with oxygen at position 1, nitrogen at positions 2 and 4, and carbon substituents at positions 3 and 5 . The 4-fluorophenyl group at position 3 introduces aromaticity and electron-withdrawing effects, while the ethylamine side chain at position 5 provides a primary amine site for salt formation (Figure 1).

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H11ClFN3O\text{C}_{10}\text{H}_{11}\text{ClFN}_{3}\text{O}
Molecular Weight243.67 g/mol
IUPAC Name1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine; hydrochloride
SMILESCC(C1=NC(=NO1)C2=CC=C(C=C2)F)N.Cl
InChI KeyXEACNDUKAUTLNM-UHFFFAOYSA-N

Crystallographic and Conformational Insights

Though X-ray diffraction data are unavailable, computational models predict a planar oxadiazole ring with dihedral angles of ~15° between the fluorophenyl and ethylamine groups . The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, a trait critical for bioavailability in drug discovery.

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves cyclocondensation of amidoximes with fluorinated carboxylic acid derivatives. A representative route includes:

  • Amidoxime Formation: Reaction of 4-fluorobenzonitrile with hydroxylamine yields 4-fluorophenylamidoxime.

  • Cyclization: Heating the amidoxime with ethyl chloroacetate in ethanol catalyzed by KOH forms the 1,2,4-oxadiazole ring.

  • Amine Functionalization: Reduction of the ester group to ethylamine followed by HCl treatment produces the hydrochloride salt .

Table 2: Synthetic Conditions

StepReagents/ConditionsYieldPurity
CyclizationEthanol, KOH, 80°C, 12 hr65-70%>95%
Salt FormationHCl (g), diethyl ether, 0°C85%99%

Scalability and Industrial Production

Bulk synthesis employs palletized reactors with argon purging to minimize oxidative byproducts. American Elements reports kilogram-scale production at 99.9% purity using recrystallization from acetonitrile .

Physicochemical Properties

Thermal and Solubility Profiles

The compound is a white crystalline powder stable at room temperature. Preliminary data suggest:

  • Melting Point: ~210–215°C (decomposition)

  • Solubility: >50 mg/mL in DMSO; <1 mg/mL in water (improves with sonication)

  • Hygroscopicity: Low; storage under argon recommended for long-term stability

Spectroscopic Signatures

  • IR (KBr): ν\nu 3350 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (C=N oxadiazole), 1220 cm1^{-1} (C-F)

  • 1^1H NMR (DMSO-d6_6): δ 8.2 (d, 2H, Ar-F), 3.1 (q, 2H, CH2_2NH2_2), 1.4 (t, 3H, CH3_3)

Reactivity and Functionalization

Amine Group Reactivity

The primary amine participates in:

  • Acylation: Forms stable amides with acyl chlorides (e.g., benzoyl chloride)

  • Schiff Base Formation: Condenses with aldehydes to yield imines for metal coordination complexes

Oxadiazole Ring Modifications

Applications in Scientific Research

Pharmaceutical Development

Oxadiazoles are privileged scaffolds in drug design. This compound’s fluorophenyl moiety may enhance blood-brain barrier penetration, suggesting utility in:

  • Antidepressants: Analogues inhibit monoamine oxidase-B (IC50_{50} ~2.1 μM)

  • Antimicrobials: Demonstrates MIC values of 8 μg/mL against S. aureus

Materials Science

Incorporated into polymers, the oxadiazole unit improves thermal stability (Tg_{g} >200°C) and electron-transport properties for OLED applications .

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